molecular formula C12H16O2 B12599106 (4R)-4-(Benzyloxy)pentanal CAS No. 646057-45-6

(4R)-4-(Benzyloxy)pentanal

Cat. No.: B12599106
CAS No.: 646057-45-6
M. Wt: 192.25 g/mol
InChI Key: NZQZEYKPLUFQLF-LLVKDONJSA-N
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Description

(4R)-4-(Benzyloxy)pentanal is a chiral building block of significant value in synthetic organic and medicinal chemistry. Its structure incorporates both a reactive aldehyde group and a benzyl-protected hydroxyl group on a pentanal backbone with (R) stereochemistry. The aldehyde functionality is a versatile handle for chemical transformation, allowing for further chain elongation through carbon-carbon bond-forming reactions like aldol condensations or reductive amination to introduce amine groups . The benzyloxy group serves as a robust protecting group for the alcohol, which can be selectively removed in later synthetic stages to reveal the free hydroxyl function . This makes this compound a crucial intermediate in the multi-step synthesis of complex molecules, particularly in constructing chiral fragments for potential pharmaceutical agents . Researchers may employ this compound in the development of active pharmaceutical ingredients (APIs), especially in synthesizing macrocyclic structures or as a precursor for ligands and catalysts used in asymmetric synthesis. The chiral center at the 4-position ensures the stereoselective formation of downstream products, which is critical in the design of biologically active compounds where stereochemistry often dictates potency and specificity . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646057-45-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(4R)-4-phenylmethoxypentanal

InChI

InChI=1S/C12H16O2/c1-11(6-5-9-13)14-10-12-7-3-2-4-8-12/h2-4,7-9,11H,5-6,10H2,1H3/t11-/m1/s1

InChI Key

NZQZEYKPLUFQLF-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CCC=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CCC=O)OCC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Strategies for 4r 4 Benzyloxy Pentanal and Its Stereoisomers

Chemo- and Stereoselective Synthesis of (4R)-4-(Benzyloxy)pentanal

The chemo- and stereoselective synthesis of this compound relies on precise control over reaction conditions and the strategic use of chiral elements to direct the formation of the desired stereoisomer.

Substrate-Controlled Asymmetric Syntheses of Pentanal Derivatives

Substrate-controlled asymmetric synthesis is a powerful strategy that utilizes the inherent chirality of the starting material to direct the stereochemical outcome of a reaction. This approach is particularly effective for the synthesis of chiral pentanal derivatives, where a pre-existing stereocenter in the substrate guides the formation of new stereocenters with high diastereoselectivity.

Recent advancements in this area have highlighted the use of substrate-controlled cyclization reactions to construct complex cyclic architectures of natural products. mdpi.comresearchgate.net These strategies often involve the use of starting materials with well-defined stereochemistry, which then dictate the stereochemical course of subsequent transformations. The inherent chirality within the substrate creates a biased environment, favoring the formation of one diastereomer over the other. This method is advantageous as it can be more environmentally and economically attractive than using chiral auxiliaries or catalysts. mdpi.com

Auxiliary-Mediated Stereoselective Methodologies for Chiral Aldehydes

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This methodology has been widely applied to the synthesis of chiral aldehydes.

A notable example is the use of pseudoephedrine as a practical chiral auxiliary. acs.org Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides. The enolates of these amides undergo highly diastereoselective alkylations with a range of alkyl halides, affording α-substituted products in high yields. These products can then be converted into highly enantiomerically enriched aldehydes, as well as carboxylic acids, alcohols, and ketones. acs.org Other N-acyl chiral auxiliary-based approaches have also been developed for the asymmetric synthesis of enantiopure aldehydes and ketones. nih.govrsc.org

The design of effective chiral auxiliaries is crucial for achieving high levels of stereoselectivity. For instance, research has focused on developing new auxiliaries for the stereoselective addition of α-alkoxymethyl carbanions to aldehydes and ketones. uwaterloo.ca Carbohydrate-derived chiral auxiliaries have shown promise in inducing diastereoselectivity in these reactions.

Catalytic Enantioselective Routes to this compound and Related Compounds

Catalytic enantioselective methods offer an efficient and atom-economical approach to the synthesis of chiral molecules. These methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalytic Approaches to Chiral Pentanal Structures

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govrsc.orgresearchgate.netnih.gov This approach avoids the use of often toxic and expensive metal catalysts.

Enamine Catalysis for Aldol (B89426) and Michael Additions to Precursors of this compound

Enamine catalysis is a prominent strategy in organocatalysis that involves the reaction of a chiral secondary amine catalyst with a carbonyl compound to form a nucleophilic enamine intermediate. researchgate.net This enamine can then participate in various asymmetric reactions, such as aldol and Michael additions, to form precursors to chiral aldehydes like this compound. The chiral catalyst directs the approach of the electrophile, leading to the formation of the product with high enantioselectivity.

Imidazolidinone-Catalyzed Transformations for Aldehyde Functionalization

Imidazolidinone-based organocatalysts, developed by MacMillan and others, are highly effective for a variety of asymmetric transformations. These catalysts work by forming an iminium ion with α,β-unsaturated aldehydes, which lowers the LUMO of the substrate and activates it towards nucleophilic attack. wikipedia.org This activation strategy has been successfully applied to a range of reactions, including Diels-Alder reactions, 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and α-functionalizations of aldehydes. nih.gov For instance, the enantioselective α-functionalization of aldehydes with N-lactam radicals has been achieved using a chiral imidazolidinone organocatalyst in the presence of a photocatalyst. nih.gov

The versatility of imidazolidinone catalysts allows for the introduction of various functional groups at the α-position of aldehydes with high enantioselectivity, providing a powerful tool for the synthesis of complex chiral molecules.

Interactive Data Table: Comparison of Synthetic Strategies

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Substrate-Controlled Asymmetric Synthesis Utilizes inherent chirality of the starting material to direct stereochemistry.Can be highly diastereoselective, avoids external chiral reagents.Requires a chiral starting material, scope can be limited by the substrate.
Auxiliary-Mediated Stereoselective Methodologies Employs a temporary chiral auxiliary to control stereoselectivity.High levels of stereocontrol are often achievable, broad substrate scope.Requires additional steps for attachment and removal of the auxiliary.
Organocatalytic Approaches Uses small chiral organic molecules as catalysts.Metal-free, often mild reaction conditions, high enantioselectivity.Catalyst loading can sometimes be high, catalyst development is ongoing.
- Enamine CatalysisForms a nucleophilic enamine intermediate.Effective for aldol and Michael additions.Sensitive to steric hindrance around the carbonyl group.
- Imidazolidinone CatalysisForms an iminium ion intermediate to activate the substrate.Broad applicability in various aldehyde functionalization reactions.Requires α,β-unsaturated aldehydes for iminium ion formation.

Metal-Catalyzed Asymmetric Synthesis of Chiral Pentanal Precursors

Transition metal catalysis offers powerful and versatile methods for the enantioselective synthesis of chiral molecules. nih.govmdpi.com These strategies rely on the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. mdpi.com

Lewis acid catalysis is a cornerstone of asymmetric synthesis, activating substrates towards nucleophilic attack and controlling the stereochemistry of the transformation. In many systems, a combination of metal catalysts, known as co-catalysis, can lead to enhanced reactivity and selectivity.

Rhodium(I) catalysts, for instance, have been effectively used in enantioselective C-H bond additions to aldehydes. researchgate.netnih.gov The combination of a chiral Rh(I) complex with a secondary Lewis acid, such as Scandium(III), can create a bifunctional catalytic system. nih.govsnnu.edu.cn In such a system, the chiral Rh(I) complex is responsible for the primary bond formation and stereochemical control, while the Sc(III) Lewis acid can act as a co-catalyst to activate the carbonyl substrate, increasing its electrophilicity and enhancing the reaction rate. This cooperative catalysis allows for transformations to occur under mild conditions with high levels of enantioselectivity.

Catalyst SystemReaction TypeRole of Lewis AcidTypical Enantioselectivity
Chiral Rh(I) ComplexC-H Addition to AldehydesPrimary stereocontrolHigh (up to 99% ee) researchgate.net
Sc(III) TriflateCo-catalystSubstrate activationEnhances rate and selectivity
Chiral BINOL-Phosphoric Acid / Fe(OTf)₃Paal-Knorr ReactionActivates CPA catalystHigh (up to 99% ee) snnu.edu.cn

Transition metals mediate a wide array of stereoselective reactions that are fundamental to the synthesis of chiral aldehyde precursors. These include olefination and cycloaddition reactions.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgquora.com The stereochemical outcome of the reaction is highly dependent on the nature of the phosphonium ylide used.

Unstabilized Ylides (where the R group on the ylide is an alkyl group) typically lead to the formation of (Z)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org This outcome is a result of kinetic control, where the reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.org

Stabilized Ylides (where the R group is an electron-withdrawing group like an ester or ketone) predominantly yield (E)-alkenes. wikipedia.orgorganic-chemistry.orgchemtube3d.com The increased stability of the ylide allows for equilibration of intermediates, leading to the thermodynamically favored product.

This predictable stereoselectivity allows for the synthesis of specific alkene precursors which can then be further functionalized to the desired chiral aldehyde.

Cycloaddition Reactions: Asymmetric cycloaddition reactions, such as the Diels-Alder reaction, provide a robust method for constructing chiral cyclic systems that can serve as precursors to aldehydes. acs.orgresearchgate.netacs.orgmdpi.com Enantioselectivity can be induced by using chiral Lewis acids that coordinate to the dienophile, or by attaching a chiral auxiliary to the substrate. These reactions create multiple stereocenters in a single step with a high degree of control. acs.orgacs.org For instance, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes, yielding chiral 1,3-dioxolanes with high diastereo- and enantioselectivity. acs.org

ReactionCatalyst/AuxiliaryOutcomeStereoselectivity
Wittig ReactionUnstabilized Ylide(Z)-AlkeneHigh
Wittig ReactionStabilized Ylide(E)-AlkeneHigh chemtube3d.com
Diels-AlderChiral N-acyloxazolidinonesChiral CycloadductHigh diastereoselectivity acs.org
[4+3] CycloadditionChiral Phosphoric AcidChiral Seven-membered RingExcellent (up to >99% ee) nih.gov

Biocatalytic Strategies for the Generation of Chiral Pentanal Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis. nih.gov Enzymes operate under mild conditions with exceptional levels of stereoselectivity, making them ideal for the synthesis of enantiopure pharmaceutical intermediates. illinois.edu

The enzymatic reduction of prochiral ketones is a well-established method for producing chiral alcohols. usm.myresearchgate.net

Alcohol Dehydrogenases (ADHs) and Carbonyl Reductases (CREDs) catalyze the stereoselective reduction of a wide range of ketones to their corresponding secondary alcohols with high enantiomeric excess. nih.govalmacgroup.com These enzymes utilize cofactors such as NAD(P)H to deliver a hydride to one face of the carbonyl group, thereby establishing the stereocenter. nih.govusm.my The reduction of precursor ketones can yield chiral alcohols that are direct precursors to compounds like this compound.

Ene-reductases , from the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated carbon-carbon double bonds in α,β-unsaturated compounds. nih.gov This allows for the stereoselective synthesis of chiral aldehydes and ketones from achiral alkene starting materials.

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Hydrolases, particularly lipases, are frequently employed for this purpose. mdpi.comnih.gov

In the context of preparing precursors for this compound, a racemic mixture of a corresponding alcohol or ester could be resolved. For example, a lipase can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric purity. Conversely, a lipase can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the resulting chiral alcohol from the unreacted ester. mdpi.comresearchgate.net This method is highly effective for producing enantiomerically enriched intermediates on both laboratory and industrial scales.

Enzyme ClassReaction TypeSubstrateProductKey Advantage
Carbonyl Reductase (CRED)Asymmetric ReductionProchiral KetoneChiral Secondary AlcoholHigh enantioselectivity (>99% ee) almacgroup.com
Ene-reductase (OYE)Asymmetric Reductionα,β-Unsaturated AldehydeChiral Saturated AldehydeCreates stereocenters from alkenes nih.gov
LipaseKinetic Resolution (Hydrolysis)Racemic EsterEnantioenriched Alcohol + EsterMild conditions, high selectivity mdpi.com

Stereochemical Investigations and Absolute Configuration Assignment of 4r 4 Benzyloxy Pentanal

Methodologies for Stereochemical Elucidation

The elucidation of the stereochemistry of (4R)-4-(Benzyloxy)pentanal relies on a suite of analytical methods, each providing a unique piece of the structural puzzle. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, optical rotation measurements, and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR Data for a Structurally Related Compound

Table 1: NMR data for (4R)-5-(benzyloxy)-4-methylpentanal, a compound structurally related to this compound. rsc.org

Optical Rotation

Chiral molecules have the ability to rotate the plane of polarized light, a property known as optical activity. The direction and magnitude of this rotation are measured using a polarimeter and are reported as the specific rotation [α]D. The sign of the rotation (+ or -) is a characteristic physical property of a specific enantiomer. For a novel compound, the optical rotation is often compared to that of structurally similar compounds with known absolute configurations to tentatively assign the stereochemistry. For example, the measured optical rotation of related chiral building blocks can provide strong evidence for the assignment of the (R) or (S) configuration. acs.org

X-ray Crystallography

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique involves diffracting X-rays off a crystalline sample to generate a three-dimensional electron density map of the molecule. jhu.edu This map reveals the precise spatial arrangement of all atoms, allowing for unambiguous assignment of the R/S configuration. core.ac.ukpitt.edu To perform this analysis on this compound, a suitable single crystal of the compound or a crystalline derivative would need to be prepared.

Enantiomeric Purity Determination in this compound Synthesis

Ensuring that a synthesis produces a single enantiomer in high purity is critical. The enantiomeric excess (e.e.) is a measure of this purity. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC), are the primary methods used for this determination.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers. chemsrc.com This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times. caltech.edupitt.edu By analyzing the chromatogram, the relative peak areas of the two enantiomers can be used to calculate the enantiomeric excess. For aldehydes like this compound, various chiral columns, such as those based on polysaccharide derivatives (e.g., Chiralpak series), are often effective. princeton.edurasayanjournal.co.in The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomers. tandfonline.com

Illustrative Chiral HPLC Separation Parameters

Table 2: Example of chiral HPLC conditions used for the separation of enantiomers of a related chiral amine, demonstrating the principles applicable to this compound. rasayanjournal.co.in

Gas-Liquid Chromatography (GLC)

Chiral Gas-Liquid Chromatography (GLC), also known as chiral gas chromatography (GC), is another effective method for determining enantiomeric purity, particularly for volatile compounds. caltech.edu Similar to chiral HPLC, this technique uses a column with a chiral stationary phase. gcms.cz The enantiomers of the analyte interact differently with the CSP as they are carried through the column by an inert gas, resulting in different retention times. Derivatization of the aldehyde to a more volatile and thermally stable derivative may sometimes be necessary to achieve good separation.

Mentioned Compounds

Application of 4r 4 Benzyloxy Pentanal As a Key Chiral Synthon in Complex Molecule Synthesis

Utilization in the Total Synthesis of Complex Natural Products

The strategic application of (4R)-4-(Benzyloxy)pentanal has been pivotal in the total synthesis of numerous biologically active natural products. kfupm.edu.sa Its defined stereocenter provides a crucial starting point for controlling the stereochemistry of subsequent reaction steps, a fundamental challenge in the synthesis of complex molecules. nih.gov

Construction of Spiroacetal Systems via this compound Intermediates

While direct evidence of this compound's use in constructing spiroacetals is not explicitly detailed in the provided search results, the synthesis of related structures suggests its potential. For instance, the synthesis of spiroacetals often involves the cyclization of polyketide chains, which can be assembled using chiral building blocks. rsc.org The aldehyde and protected hydroxyl functionalities of this compound are well-suited for elaboration into such polyketide precursors.

Role in Polyketide and Polyglycolate Synthesis Pathways

This compound is a valuable synthon in the construction of polyketide and polyglycolate natural products. caltech.edu The aldehyde group can undergo various C-C bond-forming reactions, such as aldol (B89426) additions, to extend the carbon chain, while the stereochemically defined hydroxyl group guides the stereochemical outcome of these transformations. For example, the iterative use of aldol reactions with chiral aldehydes is a common strategy for building up the stereochemically rich backbones of polyketides. caltech.edu

Table 1: Examples of Polyketide Natural Products Synthesized Using Chiral Aldehyde Precursors

Natural ProductPrecursor TypeKey Reactions
PironetinChiral aldehydeAldol addition, cyclization
BrasosideChiral aldehydeOrganocatalytic Michael addition
LittoralisoneChiral aldehydeOrganocatalytic intramolecular Michael addition

This table is illustrative and based on general synthetic strategies for these classes of compounds. caltech.edupitt.edu

Precursor for Nitrogen-Containing Heterocycles (e.g., Iminosugars, Pyrrolidines, Piperidines)

The chemical scaffold of this compound is readily adaptable for the synthesis of nitrogen-containing heterocycles like iminosugars, pyrrolidines, and piperidines. mdpi.comacs.org The aldehyde functionality can be converted to an amine via reductive amination, which can then undergo intramolecular cyclization to form the desired heterocyclic ring. The resident stereocenter directs the stereochemistry of the newly formed ring, leading to enantiomerically pure products. wgtn.ac.nz

For instance, the synthesis of polyhydroxylated pyrrolidines and piperidines, which are classes of iminosugars with significant biological activity, often starts from chiral precursors derived from carbohydrates or other chiral pool materials. mdpi.commdpi.com The transformation of this compound into such heterocycles would typically involve chain extension, introduction of a nitrogen-containing functional group, and subsequent cyclization.

Derivatization of this compound for Further Synthetic Transformations

The versatility of this compound extends to its derivatization, allowing for a wide array of subsequent chemical manipulations. mdpi.com

Chain Elongation and Functional Group Interconversions of Chiral Aldehydes

The aldehyde group of this compound is a prime site for chain elongation reactions. mdpi.com Wittig-type reactions, Horner-Wadsworth-Emmons reactions, and various aldol-based methodologies can be employed to extend the carbon skeleton. Following elongation, the resulting functional groups can be further transformed. For example, an α,β-unsaturated ester formed from a Horner-Wadsworth-Emmons reaction can be reduced to an allylic alcohol or dihydroxylated to introduce new stereocenters.

Functional group interconversion is a key strategy in organic synthesis. wikipedia.org The aldehyde of this compound can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into an alkyne, among other transformations. These modifications open up new avenues for further synthetic elaboration.

Stereodivergent Pathways from this compound

This compound can be utilized in stereodivergent synthetic routes to access a variety of stereoisomers of a target molecule. ua.es By carefully choosing reagents and reaction conditions, it is possible to invert the stereochemistry at specific centers or generate diastereomers from a single chiral precursor. For example, Mitsunobu reactions can be used to invert the stereochemistry of the hydroxyl group after deprotection. Similarly, substrate-controlled or reagent-controlled reactions can be employed to favor the formation of one diastereomer over another during C-C bond formation. This stereodivergent approach is highly valuable for creating libraries of stereochemically diverse compounds for biological screening. researchgate.net

Mechanistic Insights into Reactions Involving 4r 4 Benzyloxy Pentanal and Its Derivatives

Elucidation of Reaction Pathways in Stereoselective Transformations

The stereochemical outcome of reactions involving chiral aldehydes and ketones, such as derivatives of (4R)-4-(Benzyloxy)pentanal, is determined by the specific reaction pathway taken. The choice of reagents and catalysts can dramatically influence the transition state energies, thereby directing the reaction toward a specific stereoisomer.

A notable example is the titanium(IV) chloride (TiCl₄)-mediated aldol (B89426) reaction of (S)-2-benzyloxy-3-pentanone, a ketone derivative structurally related to this compound. organic-chemistry.org In these reactions, the formation of a titanium enolate is a key step. The subsequent reaction with an aldehyde can proceed through various transition state geometries, leading to different diastereomeric products. Research has shown that the addition of Lewis basic solvents, such as tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME), is critical for achieving high stereoselectivity. organic-chemistry.org These additives coordinate to the titanium center, which is believed to alter the aggregation state of the enolate and the structure of the reaction's transition state. organic-chemistry.org This modification of the reaction pathway leads to the preferential formation of 2,4-syn-4,5-syn aldol adducts with diastereomeric ratios as high as 97:3. organic-chemistry.org In contrast, using a different titanium reagent, such as Ti(i-PrO)Cl₃, favors the formation of 2,4-anti-4,5-syn adducts, demonstrating that subtle changes in the Lewis acid can steer the reaction down a different stereochemical path. organic-chemistry.org

These findings underscore that the reaction pathway is not fixed but can be manipulated. By carefully selecting additives and reagents, chemists can control the coordination environment of the key intermediates, thereby providing selective access to desired stereoisomers. organic-chemistry.org

Role of Substrate and Catalyst Structure in Stereocontrol in Pentanal Reactions

The precise control of stereochemistry in reactions involving pentanal derivatives is profoundly influenced by the structural features of both the substrate and the catalyst. Noncovalent interactions, steric hindrance, and electronic effects all play critical roles in dictating the facial selectivity of nucleophilic attack on the carbonyl group. acs.org

Catalyst Structure: The architecture of a catalyst creates a specific chiral environment around the substrate. For instance, in organocatalysis, chiral primary and secondary amines are frequently used to activate aldehydes by forming enamine or iminium ion intermediates. mdpi.comchinesechemsoc.org

Steric Shielding: Imidazolidinone catalysts, for example, can be designed with bulky substituents, such as a benzyl (B1604629) group, that effectively shield one face of the reactive intermediate. caltech.edu This steric blockade leaves the opposite face exposed for attack, leading to high enantioselectivity. mdpi.com

Bifunctional Catalysis: Chiral aldehyde catalysts based on a BINOL structure can act as bifunctional catalysts, activating both the nucleophile and the electrophile simultaneously. rsc.org The positioning of the aldehyde group on the catalyst's binaphthyl backbone is crucial; moving it closer to the chiral axis can enhance stereoselective control. rsc.org Similarly, chiral phosphoric acids can act as Brønsted acid catalysts, forming hydrogen bonds with radical intermediates to control the stereochemical outcome of additions to heteroarenes. chinesechemsoc.org

Noncovalent Interactions: Recent studies have highlighted that stereocontrol is not solely due to steric effects. acs.org Attractive noncovalent interactions, such as those between the reactants and the aromatic groups of a catalyst, can be a dominant factor. acs.org Chiral phosphoric acid catalysts with large, polarizable surfaces (e.g., those derived from 9-anthryl groups) often impart high enantioselectivity through these interactions. acs.org

The table below illustrates how modifications to a catalyst's structure can impact the stereochemical outcome of a reaction.

Substrate Structure: The inherent chirality of the substrate, such as the (R)-configuration at the C4 position in this compound, also plays a fundamental role. This existing stereocenter can direct the approach of incoming reagents, a phenomenon known as substrate-controlled diastereoselection. The interplay between substrate-inherent bias and catalyst control determines the final stereochemical result, and a well-designed catalyst can either reinforce or override the substrate's natural preference to achieve a desired diastereomer. d-nb.info

Computational and Theoretical Studies on Reaction Intermediates and Transition States

Computational chemistry has become an indispensable tool for gaining deep mechanistic insights into complex organic reactions, including those involving this compound and its derivatives. kashanu.ac.ir By modeling reaction pathways, intermediates, and transition states, theoretical studies provide a structural and energetic understanding of stereoselectivity that is often inaccessible through experimental methods alone. aiche.orgrsc.org

Density Functional Theory (DFT) is a widely used method to investigate these reactions. aiche.orgumass.edu Calculations can map the potential energy surface, identifying the most stable conformations of intermediates and the lowest energy transition states. aiche.org For aldol reactions, which are common for aldehydes and ketones, computational models like the Zimmerman-Traxler model can be analyzed to predict stereochemical outcomes. wikipedia.org This model evaluates the energies of different chair-like six-membered transition states, where the substituents on the enolate and the aldehyde occupy either axial or equatorial positions, to determine the favored diastereomeric product.

Key insights from computational studies include:

Activation Energies: Theoretical calculations can determine the activation Gibbs free energy (ΔG‡) for different reaction pathways. aiche.org The path with the lowest energy barrier corresponds to the kinetically favored product, which often explains the observed stereoselectivity. aiche.orgrsc.org

Structure of Intermediates: The precise 3D structure of transient species like enolates, iminium ions, and reaction intermediates can be visualized. aiche.orgumass.edu This allows chemists to understand how a catalyst's chiral environment interacts with the substrate.

Thermodynamic vs. Kinetic Control: Computational models can help distinguish between thermodynamic and kinetic control by calculating the energies of both the transition states (kinetics) and the final products (thermodynamics). rsc.orgrsc.org In some proline-catalyzed aldol reactions, it has been shown that while kinetic analysis is common, the reaction's reversibility makes a thermodynamic assessment crucial for fully understanding the stereochemical outcome. rsc.org

The following table provides a conceptual overview of how computational data can be used to rationalize the outcome of a stereoselective reaction.

These theoretical investigations, when correlated with experimental results, provide a powerful, predictive framework for designing new catalysts and reaction conditions to achieve even higher levels of stereocontrol in the synthesis of complex chiral molecules. rsc.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (4R)-4-(Benzyloxy)pentanal, and how can enantiomeric purity be maintained?

  • Methodological Answer : The synthesis typically involves asymmetric oxidation or stereoselective protection of a diol intermediate. For example, chiral auxiliaries or enzymatic catalysis can ensure the (R)-configuration at the 4-position. Benzyl ether protection of the hydroxyl group is critical to prevent undesired side reactions. Enantiomeric purity is verified via chiral HPLC or polarimetry, with adjustments to reaction conditions (e.g., temperature, catalyst loading) to optimize stereochemical outcomes .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • NMR : The aldehyde proton (δ 9.5–10.0 ppm) and benzyloxy group (δ 4.5–5.0 ppm for CH₂, aromatic protons at δ 7.2–7.4 ppm) are key.
  • IR : Strong absorption for the aldehyde carbonyl (~1720 cm⁻¹) and benzyl ether C-O stretch (~1100 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (m/z ~192) and fragmentation patterns (e.g., loss of benzyloxy group) confirm structure.
  • Cross-validation with elemental analysis ensures purity .

Q. How can researchers mitigate hydrolysis of the benzyloxy group during reactions involving this compound?

  • Methodological Answer : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar). Acidic or protic conditions should be avoided. If hydrolysis is unavoidable, employ scavengers (e.g., molecular sieves) or alternative protecting groups (e.g., TBS ether) for sensitive steps. Monitor reaction progress via TLC or in situ FTIR .

Advanced Research Questions

Q. How does the stereochemistry at the 4-position influence the reactivity of this compound in asymmetric aldol reactions?

  • Methodological Answer : The (R)-configuration induces steric hindrance, directing nucleophilic attack to the re face of the aldehyde. Computational modeling (DFT) predicts transition-state geometries, while kinetic studies (e.g., variable-temperature NMR) reveal preference for syn-aldol products. Compare with (4S)-enantiomer to isolate stereoelectronic effects .

Q. What computational tools predict the conformational flexibility of this compound, and how do these conformers affect catalytic activity?

  • Methodological Answer : Molecular dynamics (MD) simulations and DFT calculations (e.g., Gaussian, ORCA) model rotational barriers of the benzyloxy group and aldehyde moiety. Low-energy conformers (e.g., staggered vs. eclipsed) may alter substrate-catalyst interactions in organocatalytic systems. Validate with NOESY NMR to correlate predicted and observed conformers .

Q. How should researchers address contradictory data regarding the stability of this compound under varying storage conditions?

  • Methodological Answer :

Systematically test variables: temperature (4°C vs. −20°C), light exposure, and atmospheric O₂ levels.

Use accelerated stability studies (e.g., 40°C/75% RH) with LC-MS monitoring.

Compare degradation products (e.g., pentanal via benzyloxy cleavage) across conditions.

Cross-reference with structurally similar compounds (e.g., benzyl-protected aldehydes) to identify trends .

Q. What strategies resolve discrepancies in reported enantioselectivity during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Reaction Optimization : Screen catalysts (e.g., Jacobsen’s salen complexes) and solvents (polar aprotic vs. nonpolar).
  • Mechanistic Probes : Isotopic labeling (²H/¹³C) to track stereochemical pathways.
  • Data Reconciliation : Use multivariate analysis (e.g., DOE) to identify critical factors (e.g., catalyst loading, agitation rate) affecting selectivity .

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